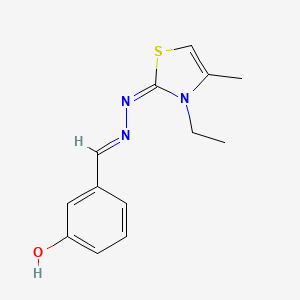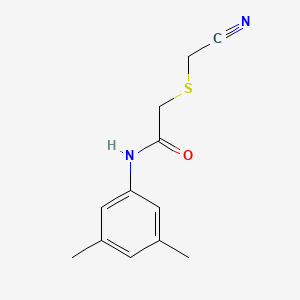
3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is an intriguing organic compound that features a phenol group, a thiazole ring, and a hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" typically involves a multi-step reaction sequence. One commonly used method starts with the preparation of a thiazole precursor through the condensation of an appropriate aldehyde with a thioamide. This intermediate is then subjected to hydrazonation using hydrazine hydrate to form the hydrazone linkage. Finally, the phenolic group is introduced via electrophilic substitution using suitable phenolic substrates under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction parameters, such as temperature, pressure, solvent choice, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions it Undergoes
"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the hydrazone moiety to primary amines using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenolic and thiazole moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogenating agents, nucleophiles like amines and alcohols
Major Products Formed from These Reactions
Oxidation: Formation of thiazole oxides
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted phenol and thiazole derivatives
科学的研究の応用
"3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" finds applications in several research domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and signaling molecule.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of dyes, polymers, and agrochemicals.
作用機序
The biological activity of "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is primarily attributed to its interaction with specific molecular targets. The thiazole ring and hydrazone moiety facilitate binding to enzyme active sites, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar compounds to "3-((E)-((E)-(3-ethyl-4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" include those with thiazole and hydrazone functionalities. These compounds share structural similarities but differ in their substituents and overall reactivity.
List of Similar Compounds
3-((E)-((E)-(3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
3-((E)-((E)-(4-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
3-((E)-((E)-(5-methylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
The uniqueness of "this compound" lies in its specific substituents, which confer distinct chemical and biological properties.
Conclusion
"this compound" stands out as a compound of significant interest due to its versatile chemistry and wide range of applications. From synthetic routes to industrial production and scientific research, this compound continues to be a valuable subject of study.
特性
IUPAC Name |
3-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-16-10(2)9-18-13(16)15-14-8-11-5-4-6-12(17)7-11/h4-9,17H,3H2,1-2H3/b14-8+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHCSNOBNPQEQ-XBXUPPNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N/N=C/C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]propanehydrazide (non-preferred name)](/img/structure/B7757980.png)


![4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid](/img/structure/B7757998.png)







![2-bromo-4-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B7758043.png)
![4-[(E)-[(E)-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinylidene]methyl]phenol](/img/structure/B7758048.png)

